molecular formula C14H24N2 B5131945 N'-[(2,5-dimethylphenyl)methyl]-N,N,N'-trimethylethane-1,2-diamine

N'-[(2,5-dimethylphenyl)methyl]-N,N,N'-trimethylethane-1,2-diamine

Cat. No.: B5131945
M. Wt: 220.35 g/mol
InChI Key: KCPIZNSJRQWXJD-UHFFFAOYSA-N
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Description

N’-[(2,5-dimethylphenyl)methyl]-N,N,N’-trimethylethane-1,2-diamine is an organic compound with a complex structure It features a 2,5-dimethylphenyl group attached to a trimethylethane-1,2-diamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(2,5-dimethylphenyl)methyl]-N,N,N’-trimethylethane-1,2-diamine typically involves the reaction of 2,5-dimethylbenzyl chloride with N,N,N’-trimethylethane-1,2-diamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-[(2,5-dimethylphenyl)methyl]-N,N,N’-trimethylethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form secondary or primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as halides, cyanides, or thiolates can be used under basic or acidic conditions.

Major Products

    Oxidation: Amine oxides.

    Reduction: Secondary or primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-[(2,5-dimethylphenyl)methyl]-N,N,N’-trimethylethane-1,2-diamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in binding studies.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N’-[(2,5-dimethylphenyl)methyl]-N,N,N’-trimethylethane-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the target. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-Dimethylphenyl)formamide: Similar in structure but with a formamide group instead of the trimethylethane-1,2-diamine backbone.

    N-(2,5-Dimethylphenyl)thioureido Acid Derivatives: These compounds share the 2,5-dimethylphenyl group but have different functional groups attached.

Uniqueness

N’-[(2,5-dimethylphenyl)methyl]-N,N,N’-trimethylethane-1,2-diamine is unique due to its specific combination of the 2,5-dimethylphenyl group and the trimethylethane-1,2-diamine backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

N'-[(2,5-dimethylphenyl)methyl]-N,N,N'-trimethylethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2/c1-12-6-7-13(2)14(10-12)11-16(5)9-8-15(3)4/h6-7,10H,8-9,11H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCPIZNSJRQWXJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN(C)CCN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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